N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) complexes under mild conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the triazole derivative with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the triazole ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Chemical Research: It serves as a valuable intermediate in the synthesis of other complex molecules and as a tool for studying reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- N-(3,4-dimethylphenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- N-(3,4-dimethylphenyl)-5-[(3-bromophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the 3,4-dimethylphenyl and 3-fluorophenyl groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H16FN5O |
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Molecular Weight |
325.34 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16FN5O/c1-10-6-7-14(8-11(10)2)20-17(24)15-16(22-23-21-15)19-13-5-3-4-12(18)9-13/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
MKGDJNDAKHDLMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)F)C |
Origin of Product |
United States |
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